![molecular formula C6H6N4O B1471096 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 81305-93-3](/img/structure/B1471096.png)
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
“2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a heterocyclic compound with the molecular weight of 150.14 . It is a derivative of pyridazine, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aid drug design . Another study reported the formation of 3,4-R1 2-6-R2-2-aryl-2,6-dihydro-7H-pyrazolo-[3,4-d]pyridazin-7-ones (R1, R2 = H, Me) through reactions of pyrazole derivatives with hydrazine and methylhydrazine .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” involves a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 .
Scientific Research Applications
Cancer Treatment
The compound has been found to be a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This makes it a promising candidate for cancer treatment. A study found that certain derivatives of the compound significantly inhibited the growth of MCF-7 and HCT-116 cancer cell lines .
Antimicrobial Activity
Pyridazinone derivatives, which include “2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one”, have shown a wide range of pharmacological activities, including antimicrobial properties .
Antidepressant Properties
The compound’s derivatives have also been associated with antidepressant effects . This suggests potential applications in the treatment of mood disorders.
Anti-hypertensive Properties
Pyridazinone derivatives have demonstrated anti-hypertensive properties , indicating a potential use in managing high blood pressure.
Anticancer Properties
The compound has shown anticancer properties, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cells . This suggests its potential as a therapeutic agent in cancer treatment.
Antiplatelet Properties
The compound’s derivatives have been found to exhibit antiplatelet properties , which could be beneficial in preventing blood clots.
properties
IUPAC Name |
2-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-4-2-7-8-6(11)5(4)9-10/h2-3H,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTHLUPHGPIRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=NNC(=O)C2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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